molecular formula C19H18N2O2 B1603485 4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde CAS No. 635701-88-1

4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde

カタログ番号: B1603485
CAS番号: 635701-88-1
分子量: 306.4 g/mol
InChIキー: ZTQLGRADBLZWQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

635701-88-1

分子式

C19H18N2O2

分子量

306.4 g/mol

IUPAC名

4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]benzaldehyde

InChI

InChI=1S/C19H18N2O2/c1-13(2)11-14-3-9-17(10-4-14)19-20-18(21-23-19)16-7-5-15(12-22)6-8-16/h3-10,12-13H,11H2,1-2H3

InChIキー

ZTQLGRADBLZWQL-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C=O

正規SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C=O

製品の起源

United States

Synthesis routes and methods I

Procedure details

A solution of 9.8 mL (112.4 mmol) of oxalyl chloride in 300 mL of dichloromethane was treated with 12 mL (168.6 mmol) of DMSO at −78° C. To the reaction mixture, 16.5 g of 4-(5-(4-(2-methylpropyl)phenyl)-1,2,4-oxadiazol-3-yl)phenylmethanol (from Step B) was added followed by 78 mL (450 mmol) of N,N-diisopropylethylamine at −78° C. The reaction mixture was allowed to warm to rt over 1 h. Dichloromethane was removed under reduced pressure and the residue was partitioned between ethyl acetate and 0.5 N KHSO4 solution. The organic layer was washed with 1 N HCl solution, saturated NaHCO3 and water and then was concentrated to dryness. The crude product was recrystallized from hexanes to afford 11.9 g of the title compound: 1H NMR (400 Mhz) δ 0.97 (d, J=6.7, 6H), 1.97 (m, 1H), 2.61 (d, J=7.0, 2H), 7.37 (d, J=8.0, 2H), 8.06 (d, J=8.2, 2H), 8.16 (d, J=8.2, 2H), 8.39 (d, J=8.0, 2H), 10.14 (s, 1H); ESI-MS 307 (M+1H); LC-1: 4.5 min.
Quantity
9.8 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of methylene chloride (10.4 mL) was cooled to −78° C. To this was added dimethyl sulfoxide (416 uL) and oxalyl chloride (340 uL) and the solution was stirred for 5 minutes. {4-[5-(4-Isobutyl-phenyl)-[1,2,4]oxadiazol-3-yl]-phenyl}-methanol (574 mg, 1.86 mmol) and diisopropyl ethyl amine (2.7 mL) were added to the reaction mixture and stirred at −78° C. for 30 minutes. The reaction mixture was warmed to room temperature, concentrated in vacuo and diluted with ethyl acetate. The mixture was washed with 1N HCl, saturated aqueous sodium bicarbonate and brine. The organic layer was dried (MgSO4), filtered and concentrated in vacuo to provide a crude residue. This residue was slurried in hexanes (10 mL) and heated to reflux. The solution was allowed to cool to ambient temperature and the resulting slurry was stirred for 1 hour and filtered. The solid was washed with minimal cold hexanes and dried in vacuo to give the title compound (183 mg, 32% yield) as a solid.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
574 mg
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
340 μL
Type
reactant
Reaction Step Four
Quantity
416 μL
Type
solvent
Reaction Step Four
Yield
32%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。